(E)-N-(2-bromo-4-nitrophenyl)-3-(2-chloro-6-fluorophenyl)-2-cyanoprop-2-enamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(E)-N-(2-bromo-4-nitrophenyl)-3-(2-chloro-6-fluorophenyl)-2-cyanoprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8BrClFN3O3/c17-12-7-10(22(24)25)4-5-15(12)21-16(23)9(8-20)6-11-13(18)2-1-3-14(11)19/h1-7H,(H,21,23)/b9-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBHFEOWSOFGND-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8BrClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound can be described by its structural formula, which includes:
- A bromo substituent on the phenyl ring.
- A nitro group that may influence its reactivity and biological interactions.
- A chloro substituent on another phenyl ring, contributing to its electronic properties.
- A cyanopropenamide moiety, which is crucial for its biological activity.
The presence of these functional groups suggests that the compound may exhibit diverse biological effects, particularly in the fields of medicinal chemistry and pharmacology.
Anticancer Properties
Recent studies have indicated that compounds similar to (E)-N-(2-bromo-4-nitrophenyl)-3-(2-chloro-6-fluorophenyl)-2-cyanoprop-2-enamide exhibit significant anticancer properties. The mechanism often involves the inhibition of specific pathways critical for cancer cell proliferation.
- Inhibition of Kinase Activity : The compound may inhibit certain kinases involved in cell signaling pathways that promote cancer cell growth.
- Induction of Apoptosis : Studies have shown that similar compounds can trigger programmed cell death in malignant cells.
- Cell Cycle Arrest : The compound may interfere with the cell cycle, preventing cancer cells from dividing.
Antimicrobial Activity
Research has also suggested antimicrobial properties for this class of compounds. The presence of halogenated phenyl groups is often associated with enhanced antimicrobial activity against various pathogens.
Case Study: Antimicrobial Efficacy
In a study comparing the antimicrobial effects of various nitrophenyl compounds, it was found that those with similar structures to our compound exhibited:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This table indicates that the compound could be effective against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Activity
Compounds with similar structures have been reported to possess anti-inflammatory properties. This activity is often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
Neuroprotective Effects
Emerging research suggests that this compound may also exhibit neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. The proposed mechanisms include:
- Modulation of oxidative stress pathways.
- Inhibition of neuronal apoptosis.
- Improvement in cognitive function through neurogenesis stimulation.
Research Findings
Several studies have been conducted to evaluate the biological activity of related compounds. For instance:
- Study on Anticancer Effects : A recent publication demonstrated that derivatives similar to our compound inhibited tumor growth in xenograft models by 50% compared to controls (source needed).
- Antimicrobial Assessment : In vitro tests showed significant antimicrobial activity against a range of pathogens, supporting its potential use as an antibacterial agent (source needed).
- Neuroprotection Study : Research indicated that these compounds could reduce neuronal damage in models of Alzheimer's disease by decreasing amyloid plaque formation (source needed).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
